molecular formula C16H24N2O4S B13513285 tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate

tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B13513285
M. Wt: 340.4 g/mol
InChI Key: QSSRDDFGANGCTQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate: is a chemical compound with the following IUPAC name: tert-butyl (1r,3r)-3-(N-benzylsulfamoyl)cyclobutylcarbamate. Its chemical formula is C₁₆H₂₄N₂O₄S, and its molecular weight is 340.44 g/mol . This compound belongs to the class of carbamates and contains a cyclobutyl ring.

Preparation Methods

Synthetic Routes:: The synthetic route to prepare tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate involves the reaction of tert-butyl isocyanate with (1r,3r)-3-(benzylsulfamoyl)cyclobutanol. The reaction proceeds through carbamate formation, resulting in the desired compound .

Reaction Conditions::
  • Reactants: tert-butyl isocyanate, (1r,3r)-3-(benzylsulfamoyl)cyclobutanol
  • Solvent: Organic solvent (e.g., dichloromethane, toluene)
  • Temperature: Room temperature or slightly elevated
  • Catalyst: None required

Industrial Production Methods:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above-described synthetic route.

Chemical Reactions Analysis

Reactions::

    Carbamate Formation: The key reaction involves the nucleophilic attack of the isocyanate group of tert-butyl isocyanate on the alcohol functionality of (1r,3r)-3-(benzylsulfamoyl)cyclobutanol.

    Hydrolysis: Under acidic or basic conditions, tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions::

    Isocyanate: tert-butyl isocyanate

    Alcohol: (1r,3r)-3-(benzylsulfamoyl)cyclobutanol

    Hydrolysis Conditions: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH)

Major Products:: The major product is tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate itself.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Researchers can explore its interactions with enzymes, receptors, and other biomolecules.

    Industry: It may find applications in the synthesis of other compounds or as a building block for more complex molecules.

Mechanism of Action

The exact mechanism of action for tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate remains to be fully elucidated. its sulfamoyl group suggests potential interactions with enzymes or receptors.

Comparison with Similar Compounds

While specific similar compounds are not mentioned in the literature, further research can explore related structures and highlight the uniqueness of tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate.

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl N-[3-(benzylsulfamoyl)cyclobutyl]carbamate

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-13-9-14(10-13)23(20,21)17-11-12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)

InChI Key

QSSRDDFGANGCTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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